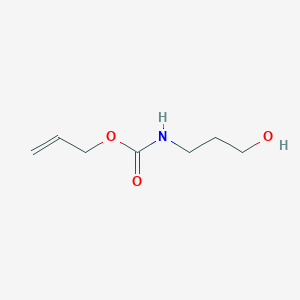

3-(Allyloxycarbonylamino)-1-propanol

Description

Properties

IUPAC Name |

prop-2-enyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,9H,1,3-6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMTPLBEYYNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408914 | |

| Record name | 3-(Allyloxycarbonylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156801-29-5 | |

| Record name | 3-(Allyloxycarbonylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Allyloxycarbonylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxycarbonylamino)-1-propanol typically involves the reaction of allyl chloroformate with 3-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Allyl chloroformate+3-amino-1-propanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxycarbonylamino)-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The allyloxycarbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Allyloxycarbonylamino)-propanal.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis:

3-(Allyloxycarbonylamino)-1-propanol is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form a carbonyl group. | 3-(Allyloxycarbonylamino)-propanal |

| Reduction | Allyloxycarbonyl group can be reduced to form an alcohol. | 3-(Aminopropanol) |

| Substitution | Amino group can participate in nucleophilic substitution. | Various substituted derivatives |

2. Biochemical Applications:

In biological research, this compound can be employed to modify biomolecules for studying protein-ligand interactions. The presence of both amino and hydroxyl groups facilitates binding with various molecular targets, making it useful in drug design and development.

3. Polymer Production:

The compound is also significant in the production of polymers and materials with specific functional properties. Its ability to undergo polymerization reactions allows for the creation of tailored materials for industrial applications.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on developing new bioactive compounds, researchers used this compound as a key intermediate. The compound was transformed into various derivatives that exhibited significant antimicrobial activity against several bacterial strains. This highlights its potential in pharmaceutical applications.

Case Study 2: Modification of Peptides

Another research project investigated the use of this compound in modifying peptides to enhance their stability and bioavailability. The incorporation of the allyloxycarbonyl group improved the solubility of the peptides, making them more effective as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Allyloxycarbonylamino)-1-propanol depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The presence of both amino and hydroxyl groups allows it to participate in a wide range of biochemical pathways, making it a versatile tool in both research and industrial applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Prop-2-enyl N-(3-hydroxypropyl)carbamate

- Molecular Formula: C₇H₁₃NO₃

- Molecular Weight : 159.18 g/mol

- CAS Number : 156801-29-5

- Key Functional Groups : Allyloxycarbonyl (Alloc) carbamate, hydroxyl group .

Comparison with Structurally Similar Compounds

3-(Methylamino)-1-propanol

- Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- CAS : 42055-15-2

- Properties: Boiling point: 169°C; Density: 0.917 g/mL Solubility: Sparingly soluble in water, more in chloroform/methanol .

- Applications : Used to redisperse compacted solids (e.g., antiperspirants) for analytical purposes. Unlike the target compound, it lacks a carbamate group, limiting its utility in protective group chemistry.

Key Differences :

3-(Dimethylamino)-1-propanol

Key Differences :

3-(Dibutylamino)-1-propanol

- Applications : Intermediate in synthesizing butacaine, a local anesthetic.

- Structural Impact: The dibutylamino group enhances lipophilicity, aiding membrane penetration in drug delivery.

Key Differences :

3-Amino-1-propanol Derivatives (e.g., DL-1-Amino-2-propanol)

Key Differences :

- Simpler amino alcohols lack the carbamate’s reactivity, limiting their role in protective group chemistry.

- Higher water solubility of amino alcohols (e.g., DL-1-Amino-2-propanol) contrasts with the target’s moderate solubility .

Physicochemical and Functional Comparison Table

| Compound | Molecular Weight (g/mol) | Key Functional Group | Boiling Point (°C) | Water Solubility | Primary Application |

|---|---|---|---|---|---|

| 3-(Allyloxycarbonylamino)-1-propanol | 159.18 | Allyloxycarbonyl carbamate | Not reported | Moderate | Amine protection in synthesis |

| 3-(Methylamino)-1-propanol | 89.14 | Methylamino, hydroxyl | 169 | Slight | Solid dispersion in analysis |

| 3-(Dimethylamino)-1-propanol | 117.16 | Dimethylamino, hydroxyl | Not reported | Moderate | Pharmaceutical intermediate |

| DL-1-Amino-2-propanol | 75.10 | Amino, hydroxyl | -2 (mp) | High | Solvent, surfactant precursor |

Research Findings and Industrial Relevance

- Deprotection Efficiency: The Alloc group in this compound is cleaved efficiently by palladium catalysts, making it superior to tert-butoxycarbonyl (Boc) groups in acid-sensitive syntheses .

- Toxicity Profile: While 3-(2-Pyridylmethylamino)-1-propanol (LD₅₀: 500.1 mg/kg) shows moderate acute toxicity , the target compound’s hazards likely involve sensitivity to catalytic reagents (e.g., Pd) rather than inherent toxicity.

- Synthetic Flexibility: Compared to aromatic analogs (e.g., 3-Amino-3-(3-methoxyphenyl)-1-propanol), the allyl group enables click chemistry modifications, expanding utility in bioconjugation .

Biological Activity

3-(Allyloxycarbonylamino)-1-propanol, also known by its CAS number 156801-29-5, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C7H13N1O3

Molecular Weight: 159.18 g/mol

CAS Number: 156801-29-5

The structure of this compound features an allyloxycarbonyl group attached to a propanol backbone, which is crucial for its biological activity. The presence of functional groups such as the amine and carbonyl enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action can be categorized into several pathways:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and metabolism.

- Receptor Modulation: It may bind to certain receptors, influencing physiological responses such as neurotransmission or hormonal activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Cytotoxicity: Investigations have shown that it can induce cytotoxic effects in specific cancer cell lines, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In a study focusing on inflammatory diseases, researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its role in modulating inflammatory responses.

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, highlighting its potential utility in cancer therapeutics.

Q & A

Q. What precautions are critical when designing kinetic studies for reactions involving this compound?

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for carbamate cleavage or nucleophilic attacks. Molecular dynamics simulations predict solvation effects, guiding solvent selection. PubChem’s computed properties (e.g., logP, pKa) provide preliminary insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.